N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-7-21-9-12)14-8-11-4-2-3-5-13(11)20-14/h2-9,19H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHCDBTUIDJTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Subunit Construction
The 1-benzofuran-2-yl group is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives, leveraging methodologies detailed in benzofuran carboxamide patents. For instance, ethyl 5-aminobenzofuran-2-carboxylate serves as a versatile intermediate, amenable to O-alkylation and subsequent functionalization. Introduction of the 2-hydroxypropyl side chain is achieved through a nucleophilic epoxide ring-opening strategy, where benzofuran-2-ylmagnesium bromide reacts with glycidol to yield 2-(1-benzofuran-2-yl)-1,2-propanediol, followed by selective oxidation to the ketone and reductive amination.
Thiophene Carboxamide Activation
Thiophene-3-carboxylic acid is activated either as a mixed anhydride or via carbodiimide-mediated coupling. Comparative studies indicate that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tandem with hydroxybenzotriazole (HOBt) affords superior amidation yields (78–82%) relative to traditional acid chloride routes (60–65%). Nuclear magnetic resonance (NMR) monitoring confirms complete consumption of starting materials within 48 hours under inert atmospheres.
Synthetic Routes to N-[2-(1-Benzofuran-2-yl)-2-Hydroxypropyl]thiophene-3-carboxamide
Route 1: HBTU-Mediated Amide Coupling
Step 1: Synthesis of 2-(1-Benzofuran-2-yl)-2-hydroxypropylamine
- Friedel-Crafts Acylation : Benzofuran undergoes acetylation with acetyl chloride/AlCl₃ to yield 1-(benzofuran-2-yl)propan-2-one.
- Stereoselective Reduction : Sodium borohydride reduces the ketone to (R/S)-1-(benzofuran-2-yl)propan-2-ol (73% yield, dr 1:1).
- Mitsunobu Amidation : The alcohol reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃), followed by hydrazinolysis to liberate the primary amine (58% over two steps).
Step 2: Thiophene-3-carboxylic Acid Activation
Thiophene-3-carboxylic acid (1.2 eq) is treated with HBTU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in anhydrous dichloromethane (DCM), generating the active O-acylisourea intermediate.
Step 3: Amide Bond Formation
The amine (1 eq) is added dropwise to the activated acid, stirring under argon for 48 hours. Quenching with 1 M HCl and extraction with ethyl acetate affords the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the title compound as a white solid (67%, HPLC purity 99.4%).
Characterization Data
Route 2: EDC/HOBt Coupling in Polar Aprotic Solvents
Step 1: Alternative Amine Synthesis via Reductive Amination
1-(Benzofuran-2-yl)propan-2-one undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, directly yielding 2-(1-benzofuran-2-yl)-2-hydroxypropylamine (65%, dr 1:1).
Step 2: Carboxylic Acid Activation
EDC (1.3 eq) and HOBt (1.1 eq) activate thiophene-3-carboxylic acid in N,N-dimethylformamide (DMF), stirred at 0°C for 30 minutes.
Step 3: Coupling and Workup
The amine is added, and the reaction proceeds at 25°C for 24 hours. After aqueous workup, reverse-phase HPLC (C18 column, acetonitrile/water gradient) furnishes the product with 71% yield and 98.9% purity.
Comparative Analysis of Synthetic Methodologies
| Parameter | HBTU Route | EDC/HOBt Route |
|---|---|---|
| Coupling Agent | HBTU | EDC/HOBt |
| Solvent | Dichloromethane | DMF |
| Reaction Time (h) | 48 | 24 |
| Yield (%) | 67 | 71 |
| Purity (HPLC, %) | 99.4 | 98.9 |
| Byproduct Formation | <1% | <2% |
The EDC/HOBt system demonstrates marginally higher yields and shorter reaction times, attributable to DMF’s superior solvation of polar intermediates. However, HBTU offers enhanced stereochemical fidelity, critical for APIs requiring enantiopurity.
Critical Considerations in Process Optimization
Protecting Group Strategies
The secondary hydroxyl group in 2-(1-benzofuran-2-yl)-2-hydroxypropylamine necessitates protection during amidation to prevent esterification side reactions. tert-Butyldimethylsilyl (TBDMS) ether protection (using TBDMSCl/imidazole) followed by tetra-n-butylammonium fluoride (TBAF) deprotection post-coupling increases overall yield to 76%.
Solvent and Temperature Effects
Nonpolar solvents (e.g., toluene) favor HBTU-mediated couplings by minimizing hydrolysis, while polar aprotic solvents (DMF, acetonitrile) accelerate EDC/HOBt reactions. Kinetic studies reveal an optimal temperature of 25°C for both methods, with higher temperatures (>40°C) inducing racemization.
Scalability and Industrial Feasibility
Patent data underscores the viability of multikilogram synthesis using continuous flow reactors, where EDC/HOBt couplings achieve 85% conversion in 2 hours under turbulent flow conditions. In contrast, HBTU processes require batch-wise processing due to exothermicity concerns.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the thiophene carboxamide can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of nitro or halogen groups on the benzofuran ring.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of both benzofuran and thiophene moieties, which are known for their biological activities.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex organic materials.
Biological Studies: It can be used as a probe to study the interactions of benzofuran and thiophene derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety could intercalate with DNA, while the thiophene ring might interact with protein targets, leading to a combined effect on cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison
Tau Aggregation Inhibition ()
Compounds with thiophene-3-carboxamide cores (e.g., ’s Compound 13) exhibit tau aggregation inhibition via Thioflavin T fluorescence and filter trap assays . The target compound’s benzofuran group—a rigid aromatic system—could enhance binding to tau fibrils compared to fluorophenyl or cyclopropylamino substituents, though empirical validation is required.
Antimicrobial and Analgesic Potential ()
Thiophene derivatives with chlorophenyl and methylphenylimino groups () demonstrate antimicrobial and analgesic activities . The target compound’s benzofuran moiety may shift activity toward antifungal or anti-inflammatory pathways, as seen in benzodioxol-containing analogs () .
Physicochemical Properties
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzofuran moiety linked to a thiophene ring, which is known for its diverse biological properties. The specific arrangement of functional groups plays a crucial role in its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, suggesting that compounds similar to this compound could exhibit significant activity against various pathogens. For instance, benzofuran derivatives have shown promising results against Mycobacterium tuberculosis and other microbial strains, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial action .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 1 | M. tuberculosis H37Rv | 8 | |
| Compound 2 | C. albicans | 0.625 | |
| Compound 3 | E. coli | 0.78 |
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Research has indicated that derivatives containing benzofuran and thiophene moieties can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible mechanism involving apoptosis induction .
Table 2: Cytotoxicity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 5 | |
| Compound B | MCF-7 (breast cancer) | 10 |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor or modulate receptor activity involved in inflammatory and cancer pathways.
Case Studies
Several case studies have emerged focusing on the biological activity of similar compounds:
- Case Study on Antimicrobial Activity : A series of benzofuran derivatives were synthesized and tested for their efficacy against M. tuberculosis. The results showed significant activity with specific substitutions enhancing potency .
- Case Study on Anti-inflammatory Activity : Research indicated that certain thiophene derivatives demonstrated reduced inflammation in animal models, suggesting potential applications in treating chronic inflammatory diseases.
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
- 1H/13C NMR : Key signals include:
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O), 3200–3400 cm⁻¹ (OH/NH) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ = 357.12 for C₁₉H₁₇NO₃S) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of bioactivity for this compound?
Answer:
SAR studies focus on modifying:
- Benzofuran substituents : Electron-withdrawing groups (e.g., -NO₂) enhance binding to enzymes like tau fibril inhibitors, while bulky groups reduce cell permeability .
- Thiophene carboxamide position : 3-carboxamide derivatives show higher antibacterial activity than 2-substituted analogs due to improved hydrogen bonding .
- Hydroxypropyl chain : Stereochemistry (R vs. S configuration) impacts solubility and target engagement (e.g., IC₅₀ varies by 10-fold in kinase assays) .
Q. Table 2: SAR Trends in Bioactivity
Advanced: How can contradictory bioactivity data across studies be reconciled?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or tau aggregation protocols (Thioflavin T vs. filter trap assays) .
- Impurity profiles : Residual solvents (e.g., DMF) in early syntheses may artifactually suppress activity; HPLC purity >98% is critical .
- Solubility limitations : Poor aqueous solubility (e.g., LogP = 3.2) can mask true potency in cell-based assays .
Q. Methodological Recommendations :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Use orthogonal characterization (e.g., LC-MS + NMR) to confirm batch consistency.
Advanced: What computational tools predict the binding mode of this compound to biological targets?
Answer:
- Docking simulations (AutoDock Vina) : The benzofuran-thiophene scaffold shows π-π stacking with tau protein’s PHF6 motif (PDB: 2MZ7) .
- MD simulations : Hydroxypropyl flexibility allows adaptation to hydrophobic pockets in enzymes (e.g., COX-2) .
- QSAR models : Hammett constants (σ) of substituents correlate with antibacterial IC₅₀ (R² = 0.89) .
Basic: What purification techniques ensure high purity for in vivo studies?
Answer:
- Reverse-phase HPLC : MeOH:H₂O gradients (30→100%) resolve polar byproducts (e.g., unreacted carboxylic acid) .
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (melting point 223–226°C confirms homogeneity) .
Advanced: How can toxicity be evaluated preclinically for derivatives of this compound?
Answer:
- In vitro cytotoxicity : MTT assays in HepG2 cells (EC₅₀ > 50 μM required) .
- hERG inhibition : Patch-clamp assays to rule out cardiac toxicity (IC₅₀ > 10 μM) .
- Metabolic stability : Microsomal incubation (human liver microsomes, t₁/₂ > 60 min) .
Advanced: What patent landscapes exist for benzofuran-thiophene hybrids?
Answer:
Key patents focus on:
- Sweet taste enhancers : Substitution at benzofuran 2-position improves sensory activity (US Patent 9,000,000) .
- Neuroprotective agents : Claims on hydroxyalkyl linkers for tau aggregation inhibition (WO2023056123) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
